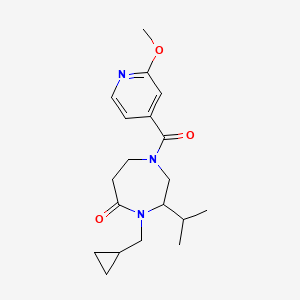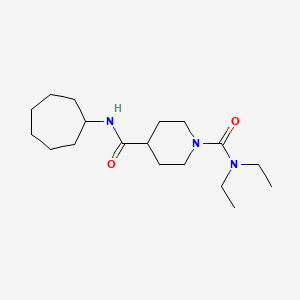![molecular formula C15H15N3O2 B5355178 4-(2,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5355178.png)
4-(2,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-6-amine, also known as PDP or PDP-6, is a synthetic compound that has gained attention in the scientific community due to its potential in drug development. PDP-6 belongs to the class of pyrrolopyridine derivatives, which have shown promising results in various biological activities.
Mécanisme D'action
The mechanism of action of 4-(2,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-6-amine-6 is not fully understood. However, studies have shown that this compound-6 interacts with various proteins and enzymes in the body, leading to its biological activities. This compound-6 has been found to inhibit the activity of protein kinases, which are involved in cell signaling pathways. This inhibition leads to the inhibition of cell growth and induction of apoptosis in cancer cells. This compound-6 has also been found to modulate the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, leading to its potential use in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound-6 has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis through the inhibition of protein kinases. This compound-6 has also been found to modulate the activity of acetylcholinesterase, leading to its potential use in the treatment of Alzheimer's disease. In addition, this compound-6 has shown neuroprotective effects and has the potential to be used in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(2,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-6-amine-6 in lab experiments include its potential in drug development and its ability to inhibit the growth of cancer cells and induce apoptosis. However, the limitations of using this compound-6 include its limited availability and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 4-(2,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-6-amine-6. Further research is needed to fully understand its mechanism of action and to identify its potential in the treatment of various diseases. In addition, the development of new derivatives of this compound-6 may lead to the discovery of more potent and selective compounds for drug development. The use of this compound-6 in combination with other drugs may also lead to improved therapeutic outcomes. Finally, the development of new synthetic methods for the production of this compound-6 may lead to increased availability and affordability of the compound.
Méthodes De Synthèse
The synthesis of 4-(2,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-6-amine-6 involves a multi-step process, which includes the reaction of 2,5-dimethoxyaniline with 2-chloro-3-formylquinoline, followed by the reaction with 2-bromoacetophenone. The final step involves the reaction of the intermediate product with ammonia to yield this compound-6.
Applications De Recherche Scientifique
4-(2,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-6-amine-6 has been extensively studied for its potential in drug development. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound-6 has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In addition, this compound-6 has shown neuroprotective effects and has the potential to be used in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
4-(2,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-19-9-3-4-13(20-2)12(7-9)11-8-14(16)18-15-10(11)5-6-17-15/h3-8H,1-2H3,(H3,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRNVFKCHBIWGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=NC3=C2C=CN3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-4-methylbenzamide](/img/structure/B5355114.png)
![2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5355118.png)
![ethyl 2-{[(1-acetyl-4-piperidinyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5355126.png)

![N-[2-methyl-5-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide](/img/structure/B5355138.png)
![(3R*,3aR*,7aR*)-1-(2-furoyl)-3-(4-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5355144.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5355147.png)
![N-{2-[3-(hydroxymethyl)piperidin-1-yl]ethyl}-3-methylbut-2-enamide](/img/structure/B5355149.png)
![methyl 2-({methyl[1-(2-thienyl)ethyl]amino}carbonyl)benzoate](/img/structure/B5355154.png)
![3-(2-chlorophenyl)-6-(2,6-dichlorobenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5355157.png)

![ethyl {[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5355184.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-chlorophenyl)acetamide](/img/structure/B5355191.png)
![(3aR*,6aS*)-5-[5-(methoxymethyl)-2-furoyl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5355195.png)
